molecular formula C35H32ClN3O3S B11674933 ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11674933
M. Wt: 610.2 g/mol
InChI Key: BZXUHQRSOBFTNT-YKQZZPSBSA-N
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Description

ETHYL (2Z)-2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the chlorophenylmethyl group. Subsequent steps involve the formation of the thiazolopyrimidine ring system and the final esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies related to organic synthesis and reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

ETHYL (2Z)-2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

    Thiazolopyrimidine-6-carboxylates: These compounds share the core thiazolopyrimidine structure but differ in the substituents attached to the ring system.

    Indole derivatives: Compounds containing the indole moiety, which may exhibit similar biological activities.

    Chlorophenylmethyl-substituted compounds: These compounds have the chlorophenylmethyl group, contributing to their chemical and biological properties.

The uniqueness of ETHYL (2Z)-2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities.

Properties

Molecular Formula

C35H32ClN3O3S

Molecular Weight

610.2 g/mol

IUPAC Name

ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C35H32ClN3O3S/c1-5-42-34(41)31-22(4)37-35-39(32(31)24-16-14-23(15-17-24)21(2)3)33(40)30(43-35)18-26-20-38(29-13-9-7-11-27(26)29)19-25-10-6-8-12-28(25)36/h6-18,20-21,32H,5,19H2,1-4H3/b30-18-

InChI Key

BZXUHQRSOBFTNT-YKQZZPSBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)S2)C

Origin of Product

United States

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